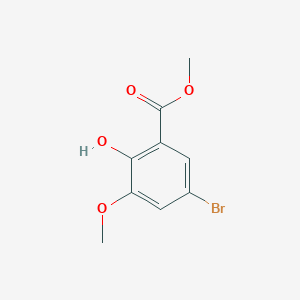

Methyl 5-bromo-2-hydroxy-3-methoxybenzoate

Description

Properties

IUPAC Name |

methyl 5-bromo-2-hydroxy-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO4/c1-13-7-4-5(10)3-6(8(7)11)9(12)14-2/h3-4,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWMGOQPZJWFRFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20567625 | |

| Record name | Methyl 5-bromo-2-hydroxy-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134419-43-5 | |

| Record name | Methyl 5-bromo-2-hydroxy-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate: A Technical Guide

This technical guide provides a comprehensive overview of a primary synthesis pathway for Methyl 5-bromo-2-hydroxy-3-methoxybenzoate, a valuable intermediate in the development of various pharmaceutical compounds. The synthesis commences with the readily available starting material, vanillin, and proceeds through a two-step sequence of bromination and subsequent oxidative esterification. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate from vanillin involves two key transformations:

-

Electrophilic Bromination: Vanillin undergoes regioselective bromination at the 5-position of the aromatic ring. The directing effects of the hydroxyl and methoxy groups, which are ortho, para-directing, and the meta-directing effect of the aldehyde group, synergistically favor the substitution at this specific position. This reaction yields 5-bromovanillin.

-

Oxidative Esterification: The aldehyde functional group of 5-bromovanillin is then converted to a methyl ester. This transformation can be achieved through a direct oxidative esterification process.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis pathway.

| Step | Reactant | Product | Reagents | Yield (%) | Melting Point (°C) |

| 1 | Vanillin | 5-Bromovanillin | KBrO₃, HBr, Glacial Acetic Acid | ~98%[1] | 164-166[2] |

| 2 | 5-Bromovanillin | Methyl 5-bromo-2-hydroxy-3-methoxybenzoate | Not specified in detail, requires oxidation and esterification | - | - |

Experimental Protocols

Step 1: Synthesis of 5-Bromovanillin from Vanillin

This procedure details the electrophilic bromination of vanillin to produce 5-bromovanillin.[1][3]

Materials:

-

Vanillin (0.50 g)

-

Potassium bromate (0.20 g)

-

Glacial acetic acid (5.0 mL)

-

48% Hydrobromic acid (HBr) (1.0 mL)

-

Ice-cold water (50 mL)

-

10% Sodium thiosulfate solution

-

50% Ethanol/water solution

Procedure:

-

In a 125 mL Erlenmeyer flask, combine vanillin (0.50 g), potassium bromate (0.20 g), and glacial acetic acid (5.0 mL).

-

Stir the mixture using a magnetic stir bar.

-

Slowly add 1.0 mL of 48% HBr dropwise to the stirring mixture.

-

Continue stirring the reaction mixture at room temperature for 45 minutes.

-

Pour 50 mL of ice-cold water into the flask and continue to stir for an additional 10 minutes to precipitate the product.

-

To quench any remaining bromine, add 10 drops of sodium thiosulfate solution.

-

Collect the solid product by vacuum filtration and wash it with a small amount of cold water.

-

For purification, recrystallize the crude solid from a hot 50% ethanol/water solution. The solid will not completely dissolve.

-

Allow the purified product to cool, then collect the crystals by vacuum filtration and let them air dry.

Step 2: Synthesis of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate from 5-Bromovanillin

The conversion of 5-bromovanillin to Methyl 5-bromo-2-hydroxy-3-methoxybenzoate involves the oxidation of the aldehyde group to a carboxylic acid, followed by esterification. While the provided search results do not offer a direct, one-pot procedure for this specific transformation, a general two-step approach is outlined below.

Part A: Oxidation of 5-Bromovanillin to 5-Bromo-vanillic acid

A common method for oxidizing aromatic aldehydes to carboxylic acids is the use of an oxidizing agent like potassium permanganate (KMnO₄) in a basic solution.

Materials:

-

5-Bromovanillin

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Sodium bisulfite (NaHSO₃)

Procedure (General):

-

Dissolve 5-bromovanillin in an aqueous solution of sodium hydroxide.

-

Slowly add a solution of potassium permanganate to the reaction mixture while stirring. The reaction is typically exothermic and may require cooling to maintain a moderate temperature.

-

After the reaction is complete (indicated by the disappearance of the purple permanganate color), filter the mixture to remove the manganese dioxide (MnO₂) byproduct.

-

To quench any excess permanganate, a small amount of sodium bisulfite can be added until the solution is colorless.

-

Acidify the filtrate with hydrochloric acid to precipitate the 5-bromo-vanillic acid.

-

Collect the solid product by filtration, wash with cold water, and dry.

Part B: Esterification of 5-Bromo-vanillic acid

The resulting 5-bromo-vanillic acid can be esterified to the desired methyl ester using a Fischer esterification reaction.

Materials:

-

5-Bromo-vanillic acid

-

Methanol (large excess)

-

Concentrated sulfuric acid (H₂SO₄) as a catalyst

Procedure (General):

-

Suspend 5-bromo-vanillic acid in a large excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 5-bromo-2-hydroxy-3-methoxybenzoate.

-

Further purification can be achieved by recrystallization or column chromatography.

Synthesis Pathway Diagram

The following diagram illustrates the logical flow of the synthesis pathway from vanillin to Methyl 5-bromo-2-hydroxy-3-methoxybenzoate.

Caption: Synthesis pathway of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate.

References

Navigating the Chemical Landscape of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific data for Methyl 5-bromo-2-hydroxy-3-methoxybenzoate is limited. This guide provides a comprehensive overview of its predicted properties and collates available data on its close structural isomers to serve as a valuable reference point for researchers. All data presented for isomers is clearly labeled.

Core Chemical Properties

Table 1: Physicochemical Properties of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate and Its Isomers

| Property | Methyl 5-bromo-2-hydroxy-3-methoxybenzoate (Predicted) | Methyl 5-bromo-2-hydroxy-4-methoxybenzoate | Methyl 2-bromo-5-methoxybenzoate |

| Molecular Formula | C₉H₉BrO₄ | C₉H₉BrO₄ | C₉H₉BrO₃ |

| Molecular Weight | 261.07 g/mol | 261.071 g/mol | 245.07 g/mol |

| Appearance | - | - | Light brown oil |

| Melting Point | - | - | - |

| Boiling Point | - | - | 271 °C |

| Density | - | - | 1.520 g/mL at 25 °C |

| Refractive Index | - | - | n20/D 1.563 |

Spectroscopic Data Analysis

Spectroscopic data is essential for the structural elucidation and purity assessment of chemical compounds. Although a complete set of spectra for Methyl 5-bromo-2-hydroxy-3-methoxybenzoate is not available, data from its isomers provides critical insights into the expected spectral features.

Table 2: Spectroscopic Data of Isomers and Related Compounds

| Isomer/Related Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Key IR Peaks (cm⁻¹) | Mass Spec (m/z) |

| Methyl 2-bromo-5-methoxybenzoate | 7.53 (d, 1H), 7.32 (d, 1H), 6.89 (dd, 1H), 3.94 (s, 3H, ArOCH₃), 3.82 (s, 3H, CO₂CH₃) | - | 2951, 1732 (C=O), 1592, 1472, 1433, 1289, 1250, 1227, 1099, 1017 | - |

| 5-Bromo-2-hydroxy-3-methoxybenzaldehyde | 11.00 (s, 1H, OH), 9.86 (s, 1H, CHO), 7.31 (d, 1H), 7.18 (d, 1H), 3.92 (s, 3H, OCH₃) | 195.4 (CHO), 150.9, 149.3, 126.1, 121.3, 120.8, 111.1, 56.3 (OCH₃) | - | - |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate are not published. However, general methodologies for the synthesis of substituted methyl benzoates can be adapted.

General Synthesis of Substituted Methyl Benzoates via Fischer-Speier Esterification

This method involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.

Materials:

-

5-bromo-2-hydroxy-3-methoxybenzoic acid (starting material)

-

Methanol (reagent and solvent)

-

Concentrated Sulfuric Acid (catalyst)

-

Sodium Bicarbonate solution (for neutralization)

-

Anhydrous Magnesium Sulfate (drying agent)

-

Organic solvent (e.g., ethyl acetate for extraction)

Procedure:

-

Dissolve the substituted benzoic acid in an excess of methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid while cooling the mixture in an ice bath.

-

Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash with brine and dry the organic layer over anhydrous magnesium sulfate.

-

Evaporate the solvent to obtain the crude methyl ester.

-

Purify the product by column chromatography or recrystallization.

General Characterization Protocol

Objective: To confirm the identity and purity of the synthesized compound.

Methods:

-

Thin Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure.

-

Infrared (IR) Spectroscopy: Identify the characteristic functional groups present in the molecule.

-

Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern of the compound.

-

Melting Point Analysis: Measure the melting point to assess the purity of the solid product.

Visualizing Experimental Workflows

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical compound like Methyl 5-bromo-2-hydroxy-3-methoxybenzoate.

Safety and Handling

Halogenated phenolic compounds require careful handling due to their potential toxicity and irritant properties.[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety goggles.[2]

-

Ventilation: Work in a well-ventilated area or under a fume hood to avoid inhalation of dust or vapors.[1]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[3]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

While specific experimental data for Methyl 5-bromo-2-hydroxy-3-methoxybenzoate remains elusive, this guide provides a foundational understanding for researchers by presenting a comparative analysis of its isomers and outlining general experimental procedures. The provided data and protocols offer a starting point for the synthesis, purification, and characterization of this and other related novel compounds, which may hold potential in various fields of chemical and pharmaceutical research. Further empirical studies are necessary to fully elucidate the chemical and biological properties of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate.

References

"Methyl 5-bromo-2-hydroxy-3-methoxybenzoate" CAS number 134419-43-5

An In-Depth Technical Guide to Methyl 5-bromo-2-hydroxy-3-methoxybenzoate (CAS: 134419-43-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate, a substituted aromatic compound with potential applications in organic synthesis and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related compounds to offer valuable insights into its properties, synthesis, and potential biological activities.

Chemical and Physical Properties

Methyl 5-bromo-2-hydroxy-3-methoxybenzoate is a halogenated derivative of methyl salicylate. Its structure incorporates a bromine atom, a hydroxyl group, and a methoxy group on the benzene ring, offering multiple sites for further chemical modification.

Table 1: Physicochemical Properties of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate

| Property | Value | Source |

| CAS Number | 134419-43-5 | N/A |

| Molecular Formula | C₉H₉BrO₄ | [1] |

| Molecular Weight | 261.07 g/mol | [1] |

| Appearance | Predicted: White to off-white solid | N/A |

| Solubility | Predicted: Soluble in common organic solvents like methanol, ethanol, DMSO, and ethyl acetate. Sparingly soluble in water. | N/A |

| Storage | 2-8°C | [1] |

Synthesis

Proposed Synthetic Workflow

The proposed synthesis involves a two-step process:

-

Bromination of o-Vanillin: Electrophilic aromatic substitution of o-vanillin with bromine to introduce the bromine atom at the 5-position of the aromatic ring, yielding 5-bromo-2-hydroxy-3-methoxybenzaldehyde.

-

Oxidative Esterification: Oxidation of the aldehyde group to a carboxylic acid followed by esterification with methanol to yield the final product, Methyl 5-bromo-2-hydroxy-3-methoxybenzoate.

Caption: Proposed two-step synthesis of the target compound from o-vanillin.

Experimental Protocols

The following are detailed, hypothetical experimental protocols based on similar transformations found in the literature.

Step 1: Synthesis of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde

-

Materials:

-

2-hydroxy-3-methoxybenzaldehyde (o-vanillin)

-

Glacial acetic acid

-

Bromine

-

Sodium acetate

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Deionized water

-

-

Procedure:

-

Dissolve o-vanillin (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Add sodium acetate (1.1 equivalents) to the solution and cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the cooled reaction mixture over 30 minutes.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing ice water.

-

Extract the aqueous mixture with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and wash with deionized water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-bromo-2-hydroxy-3-methoxybenzaldehyde.

-

Purify the crude product by recrystallization or column chromatography.

-

Step 2: Synthesis of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate

-

Materials:

-

5-Bromo-2-hydroxy-3-methoxybenzaldehyde

-

Methanol

-

Concentrated Sulfuric Acid (catalyst)

-

Sodium bicarbonate

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

-

Procedure (Fischer Esterification):

-

Dissolve 5-bromo-2-hydroxy-3-methoxybenzoic acid (obtained from the oxidation of the corresponding aldehyde, or if starting from the acid) in an excess of methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 5-bromo-2-hydroxy-3-methoxybenzoate.

-

Purify the crude product by column chromatography.

-

Spectral Data (Predicted)

No specific spectral data for Methyl 5-bromo-2-hydroxy-3-methoxybenzoate has been found in the public domain. The following tables provide predicted spectral characteristics based on the analysis of closely related compounds.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 | Singlet | 1H | Ar-OH |

| ~7.3 | Doublet | 1H | Ar-H |

| ~7.1 | Doublet | 1H | Ar-H |

| ~3.9 | Singlet | 3H | OCH₃ (ester) |

| ~3.8 | Singlet | 3H | OCH₃ (ether) |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (ester) |

| ~150 | C-OH |

| ~149 | C-OCH₃ |

| ~126 | Ar-CH |

| ~121 | Ar-CH |

| ~120 | C-Br |

| ~115 | C-COOCH₃ |

| ~56 | OCH₃ (ether) |

| ~52 | OCH₃ (ester) |

Table 4: Predicted IR and Mass Spectrometry Data

| Technique | Key Peaks/Signals |

| FTIR (cm⁻¹) | ~3200 (O-H stretch, broad), ~2950 (C-H stretch), ~1700 (C=O stretch, ester), ~1600, ~1470 (C=C aromatic stretch), ~1250 (C-O stretch) |

| Mass Spec (m/z) | Predicted M⁺ at 260/262 (due to Br isotopes) |

Potential Biological Activities and Applications

While there are no direct studies on the biological activity of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate, its structural similarity to other substituted salicylates and benzoates suggests potential for anti-inflammatory and cytotoxic activities.

Anti-Inflammatory Activity

Substituted salicylic acid derivatives are known to exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes or by modulating inflammatory signaling pathways such as NF-κB.

Caption: Hypothesized inhibition of the NF-κB inflammatory pathway.

Cytotoxic Activity

Various halogenated and hydroxylated benzoic acid derivatives have demonstrated cytotoxic effects against different cancer cell lines. The presence of the bromine atom and the phenolic hydroxyl group in the target compound could contribute to such activity. Further research is warranted to explore its potential as an anticancer agent.

Conclusion

Methyl 5-bromo-2-hydroxy-3-methoxybenzoate is a multifaceted molecule with significant potential as an intermediate in the synthesis of more complex chemical entities and as a candidate for drug discovery, particularly in the areas of anti-inflammatory and anticancer research. While direct experimental data is currently sparse, this guide provides a solid foundation for future investigation by outlining plausible synthetic routes, predicting spectral characteristics, and highlighting potential biological activities based on the established knowledge of related compounds. Further empirical studies are necessary to fully elucidate the properties and potential applications of this compound.

References

Spectroscopic Analysis of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic properties of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted spectroscopic data based on its chemical structure and established principles of spectroscopic analysis. Furthermore, it outlines standardized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of this and similar organic molecules. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Chemical Structure and Properties

-

IUPAC Name: Methyl 5-bromo-2-hydroxy-3-methoxybenzoate

-

CAS Number: 134419-43-5[1]

-

Molecular Formula: C₉H₉BrO₄[1]

-

Molecular Weight: 261.07 g/mol [1]

-

Chemical Structure:

/ C=C C(=O)OC | | | O OCH3 | H

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Methyl 5-bromo-2-hydroxy-3-methoxybenzoate. These predictions are based on the analysis of its functional groups and substitution pattern on the benzene ring.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~10.5 - 11.5 | Singlet | 1H | Ar-OH |

| ~7.4 | Doublet (J ≈ 2.5 Hz) | 1H | Ar-H (H-6) |

| ~7.1 | Doublet (J ≈ 2.5 Hz) | 1H | Ar-H (H-4) |

| 3.92 | Singlet | 3H | -COOCH₃ |

| 3.88 | Singlet | 3H | Ar-OCH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~169 | C =O (Ester) |

| ~150 | C -OH |

| ~148 | C -OCH₃ |

| ~128 | C -H (Ar) |

| ~125 | C -H (Ar) |

| ~115 | C -Br |

| ~112 | C -COOCH₃ |

| 56.4 | Ar-OC H₃ |

| 52.5 | -COOC H₃ |

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3200 - 3500 (broad) | O-H | Stretching |

| ~3000 | C-H (aromatic) | Stretching |

| ~2950 | C-H (methyl) | Stretching |

| ~1720 | C=O (ester) | Stretching |

| ~1600, ~1480 | C=C (aromatic) | Stretching |

| ~1250 | C-O (ester) | Stretching |

| ~1100 | C-O (ether) | Stretching |

| ~600-800 | C-Br | Stretching |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 260/262 | [M]⁺ Molecular ion peak (presence of Br isotope) |

| 229/231 | [M - OCH₃]⁺ |

| 201/203 | [M - COOCH₃]⁺ |

| 122 | [M - Br - COOCH₃]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a small organic molecule like Methyl 5-bromo-2-hydroxy-3-methoxybenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Set the appropriate spectral width and number of scans for both ¹H and ¹³C NMR experiments.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C NMR spectrum. Broadband proton decoupling is typically used to simplify the spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Solid Sample (ATR): Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the instrument and record the sample spectrum. The instrument software will automatically subtract the background.

-

Typically, spectra are collected in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation:

-

Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC-MS).

-

For ESI, the sample solution is infused directly into the source or introduced via a liquid chromatograph (LC-MS).

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

-

The instrument will detect the m/z values of the molecular ion and any fragment ions.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Conclusion

While experimental spectroscopic data for Methyl 5-bromo-2-hydroxy-3-methoxybenzoate is not widely available, this guide provides a robust framework for its characterization. The predicted NMR, IR, and MS data, in conjunction with the detailed experimental protocols, offer a solid foundation for researchers to confirm the identity and purity of this compound upon synthesis. The provided workflow visualization further clarifies the logical progression of structural elucidation in modern organic chemistry.

References

1H NMR and 13C NMR analysis of "Methyl 5-bromo-2-hydroxy-3-methoxybenzoate"

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive examination of the compound's structural features through NMR spectroscopy. This document outlines predicted spectral data based on the analysis of structurally similar compounds, details experimental protocols for acquiring such data, and presents visual representations of the molecular structure and analytical workflow.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for Methyl 5-bromo-2-hydroxy-3-methoxybenzoate. These predictions are derived from established principles of NMR spectroscopy and comparative analysis of related molecular structures.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~11.00 | Singlet | - | 1H | Ar-OH |

| ~7.35 | Doublet | ~2.5 | 1H | H-6 |

| ~7.20 | Doublet | ~2.5 | 1H | H-4 |

| ~3.95 | Singlet | - | 3H | OCH₃ (ester) |

| ~3.90 | Singlet | - | 3H | OCH₃ (methoxy) |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~170.0 | C=O (ester) |

| ~151.0 | C-2 |

| ~149.5 | C-3 |

| ~126.5 | C-4 |

| ~121.0 | C-6 |

| ~120.0 | C-1 |

| ~111.5 | C-5 |

| ~56.5 | OCH₃ (methoxy) |

| ~52.5 | OCH₃ (ester) |

Experimental Protocols

A standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a compound such as Methyl 5-bromo-2-hydroxy-3-methoxybenzoate is detailed below.

Sample Preparation

-

Dissolution: Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: A small amount of tetramethylsilane (TMS) is added to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: The resulting solution is filtered through a small cotton plug into a clean, dry 5 mm NMR tube.

Data Acquisition

-

Instrumentation: Spectra are recorded on a 400 MHz NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment (zg30) is used.

-

Spectral Width: A spectral width of approximately 16 ppm is set.

-

Acquisition Time: An acquisition time of around 4 seconds is employed.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

-

Number of Scans: Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Parameters:

-

Pulse Program: A proton-decoupled pulse program (zgpg30) is utilized.

-

Spectral Width: A spectral width of about 240 ppm is set.

-

Acquisition Time: An acquisition time of approximately 1-2 seconds is used.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

-

Number of Scans: A larger number of scans, typically ranging from 1024 to 4096, is required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is subjected to Fourier transformation to convert the time-domain data into the frequency domain.

-

Phasing and Baseline Correction: The resulting spectrum is manually phased and a baseline correction is applied to ensure accurate peak integration and chemical shift determination.

-

Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm.

-

Peak Picking and Integration: Peaks are identified, and their chemical shifts, multiplicities, and coupling constants are determined. For ¹H NMR, the integral of each peak is calculated to determine the relative number of protons.

Mandatory Visualizations

The following diagrams provide a visual representation of the molecular structure with atom numbering for NMR assignment and the general workflow for NMR analysis.

An In-depth Technical Guide to Methyl 5-bromo-2-hydroxy-3-methoxybenzoate: Discovery and History

This technical guide provides a comprehensive overview of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate, catering to researchers, scientists, and professionals in drug development. The guide delves into the compound's historical context, plausible synthetic routes, and its role as a chemical intermediate.

Introduction and Historical Context

The discovery of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate is not attributed to a single, seminal publication but rather emerges from the broader history of research into substituted benzoic acid derivatives. Benzoic acid itself was first described in the 16th century, with its structure being determined in 1832.[1][2] The exploration of its derivatives has been a cornerstone of organic chemistry, leading to the development of a vast array of compounds with diverse applications in pharmaceuticals, agriculture, and material science.

The synthesis of polysubstituted benzene rings, such as the one in Methyl 5-bromo-2-hydroxy-3-methoxybenzoate, has been driven by the need for specific building blocks in the construction of more complex molecules. The precise arrangement of bromo, hydroxyl, and methoxy groups on the benzoate scaffold makes this compound a valuable intermediate in organic synthesis. While a specific date of "discovery" is elusive, its appearance in chemical supplier catalogs and its use in patented synthetic routes from the late 20th and early 21st centuries indicate its recognition as a useful chemical entity during this period.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate and its immediate precursor, Methyl 2-hydroxy-3-methoxybenzoate, is provided below for easy comparison.

| Property | Methyl 5-bromo-2-hydroxy-3-methoxybenzoate | Methyl 2-hydroxy-3-methoxybenzoate |

| CAS Number | 134419-43-5 | 6342-70-7 |

| Molecular Formula | C₉H₉BrO₄ | C₉H₁₀O₄ |

| Molecular Weight | 261.07 g/mol | 182.17 g/mol |

| Appearance | Solid | Not specified |

| Boiling Point | 256.1°C at 760 mmHg | Not specified |

| Flash Point | 97.8°C | Not specified |

Synthesis and Experimental Protocols

The most probable synthetic route to Methyl 5-bromo-2-hydroxy-3-methoxybenzoate involves the electrophilic bromination of its precursor, Methyl 2-hydroxy-3-methoxybenzoate. The hydroxyl and methoxy groups are ortho, para-directing activators, while the methyl ester is a meta-directing deactivator. The directing effects of the powerful activating groups (-OH and -OCH₃) will dominate, leading to substitution at the positions ortho and para to them.

Synthesis of the Precursor: Methyl 2-hydroxy-3-methoxybenzoate

A plausible method for the preparation of Methyl 2-hydroxy-3-methoxybenzoate starts from 2-hydroxy-3-methoxybenzaldehyde.

Reaction: Oxidation and esterification of 2-hydroxy-3-methoxybenzaldehyde.

Protocol: A method for preparing 2-hydroxy-3-methoxy-methyl benzoate involves reacting 2-hydroxy-3-methoxybenzaldehyde with methanol, vanadium pentoxide, and hydrogen peroxide.[3] The molar ratio of the reactants is 1:(50-500):(0.3-0.7):(1.2-2) respectively. The reaction is carried out at a temperature of 0-60°C for 1-12 hours.[3] Following the reaction, the mixture is filtered. The filtrate undergoes reduced pressure distillation to condense and collect the methanol, followed by extraction with diethyl ether. The diethyl ether is then recovered via reduced pressure distillation. The final product is purified using silica gel column chromatography.[3]

Bromination to Yield Methyl 5-bromo-2-hydroxy-3-methoxybenzoate

Reaction: Regioselective bromination of Methyl 2-hydroxy-3-methoxybenzoate.

Protocol: While a specific protocol for this exact transformation is not readily available in the searched literature, a general procedure for the regioselective bromination of phenolic compounds can be adapted. N-Bromosuccinimide (NBS) is a common and effective reagent for such reactions.

-

Dissolution: Dissolve Methyl 2-hydroxy-3-methoxybenzoate (1 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN) in a round-bottom flask.

-

Reagent Addition: Add N-Bromosuccinimide (1 to 1.1 equivalents) to the solution portion-wise at room temperature while stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Reaction Completion: Stir the reaction mixture at room temperature until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure Methyl 5-bromo-2-hydroxy-3-methoxybenzoate.

Role in Organic Synthesis and Drug Development

Methyl 5-bromo-2-hydroxy-3-methoxybenzoate serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents. The presence of multiple functional groups allows for a variety of subsequent chemical transformations.

-

Cross-Coupling Reactions: The bromo substituent is well-suited for participation in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of new carbon-carbon or carbon-heteroatom bonds.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the ester group can activate the aromatic ring for nucleophilic aromatic substitution reactions under certain conditions.

-

Modification of Functional Groups: The hydroxyl and ester functionalities can be further modified. For instance, the hydroxyl group can be alkylated or acylated, and the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

A notable application is its potential use as a building block in the synthesis of bioactive compounds. For example, related brominated hydroxybenzoic acid derivatives are key intermediates in the synthesis of galantamine, a drug used for the treatment of Alzheimer's disease.

Visualizations

Synthetic Pathway

The following diagram illustrates the logical workflow for the synthesis of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate.

References

The Strategic Utility of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate in the Synthesis of Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 5-bromo-2-hydroxy-3-methoxybenzoate is a versatile aromatic building block increasingly recognized for its utility in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical and fine chemical development. Its strategic placement of functional groups—a bromine atom, a hydroxyl group, a methoxy group, and a methyl ester—offers a rich platform for a variety of chemical transformations. This guide provides a comprehensive overview of its application as a starting material, focusing on a representative synthetic pathway and detailing the experimental protocols involved.

Core Synthetic Applications

The unique arrangement of substituents on the benzene ring of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate allows for a range of selective chemical modifications. The bromine atom is particularly amenable to metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds to construct more complex aromatic structures. The hydroxyl group can undergo etherification or esterification, while the methyl ester provides a handle for hydrolysis or amidation. This multi-functional nature makes it a valuable intermediate in the synthesis of bioactive compounds, including potential anti-inflammatory and antimicrobial agents.[1]

Representative Synthesis: Preparation of a Substituted Biaryl Ether

This section details a representative two-step synthesis starting from Methyl 5-bromo-2-hydroxy-3-methoxybenzoate to form a substituted biaryl ether, a common scaffold in medicinal chemistry. The first step involves an O-alkylation of the hydroxyl group, followed by a Suzuki cross-coupling reaction at the bromine position.

Table 1: Summary of a Representative Two-Step Synthesis

| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) | Purity (%) |

| 1 | O-Alkylation | Methyl 5-bromo-2-hydroxy-3-methoxybenzoate | 1-bromo-3-chloropropane, K₂CO₃, DMF | Methyl 5-bromo-2-(3-chloropropoxy)-3-methoxybenzoate | 92 | >98 |

| 2 | Suzuki Coupling | Methyl 5-bromo-2-(3-chloropropoxy)-3-methoxybenzoate | 4-Fluorophenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O | Methyl 5-(4-fluorophenyl)-2-(3-chloropropoxy)-3-methoxybenzoate | 85 | >97 |

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 5-bromo-2-(3-chloropropoxy)-3-methoxybenzoate (O-Alkylation)

Materials:

-

Methyl 5-bromo-2-hydroxy-3-methoxybenzoate (1.0 eq)

-

1-bromo-3-chloropropane (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate in DMF, add potassium carbonate.

-

Stir the mixture at room temperature for 15 minutes.

-

Add 1-bromo-3-chloropropane dropwise to the reaction mixture.

-

Heat the reaction mixture to 70°C and stir for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water with constant stirring.

-

Collect the resulting solid by filtration and wash thoroughly with cold water.

-

Dry the solid under vacuum to obtain Methyl 5-bromo-2-(3-chloropropoxy)-3-methoxybenzoate.

This protocol is adapted from a similar alkylation reaction described in the synthesis of Gefitinib.

Step 2: Synthesis of Methyl 5-(4-fluorophenyl)-2-(3-chloropropoxy)-3-methoxybenzoate (Suzuki Coupling)

Materials:

-

Methyl 5-bromo-2-(3-chloropropoxy)-3-methoxybenzoate (1.0 eq)

-

4-Fluorophenylboronic acid (1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Toluene

-

Water

Procedure:

-

In a round-bottom flask, combine Methyl 5-bromo-2-(3-chloropropoxy)-3-methoxybenzoate, 4-fluorophenylboronic acid, and potassium carbonate.

-

Add a 4:1 mixture of toluene and water to the flask.

-

Degas the mixture by bubbling nitrogen through it for 20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) to the reaction mixture under a nitrogen atmosphere.

-

Heat the mixture to reflux (approximately 90-100°C) and stir vigorously for 12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield Methyl 5-(4-fluorophenyl)-2-(3-chloropropoxy)-3-methoxybenzoate.

This protocol is a standard procedure for Suzuki cross-coupling reactions.

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow of the synthetic transformations described above.

Caption: Synthetic workflow for the preparation of a substituted biaryl ether.

Conclusion

Methyl 5-bromo-2-hydroxy-3-methoxybenzoate serves as a valuable and versatile starting material in organic synthesis. Its strategically positioned functional groups allow for a wide array of chemical transformations, making it an important building block for the construction of complex, bioactive molecules. The representative synthesis of a substituted biaryl ether detailed in this guide highlights its potential for creating molecular scaffolds of interest to the pharmaceutical and drug development industries. The provided experimental protocols offer a practical foundation for researchers and scientists working in this field.

References

An In-depth Technical Guide to the Reactivity of Functional Groups in Methyl 5-bromo-2-hydroxy-3-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of the individual and interacting functional groups of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate. This molecule serves as a versatile scaffold in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and complex organic materials. Understanding the reactivity profile of its hydroxyl, methoxy, bromo, and methyl ester moieties is paramount for its strategic utilization in multi-step syntheses.

Core Reactivity Analysis

The reactivity of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate is governed by the electronic and steric interplay of its four distinct functional groups attached to the benzene ring. The hydroxyl and methoxy groups are electron-donating and activate the ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. Conversely, the methyl ester group is electron-withdrawing and deactivates the ring, directing incoming electrophiles to the meta position. The bromine atom is also deactivating but ortho-, para-directing. The combination of these competing influences dictates the regioselectivity of various transformations.

Hydroxyl Group (-OH)

The phenolic hydroxyl group is a potent activating group and directs electrophiles primarily to the positions ortho and para to it. In this molecule, the para position is occupied by the bromine atom, and one ortho position is blocked by the methyl ester. Thus, electrophilic attack is sterically hindered at the remaining ortho position. The hydroxyl group's acidity is enhanced by the presence of the adjacent electron-withdrawing methyl ester group. It can also participate in intramolecular hydrogen bonding with the carbonyl oxygen of the ester, influencing the molecule's conformation and the reactivity of the ester group.

Methoxy Group (-OCH3)

Similar to the hydroxyl group, the methoxy group is an activating, ortho-, para-director due to its electron-donating resonance effect. However, it is generally a slightly weaker activator than the hydroxyl group.[1][2] Its presence further enhances the electron density of the aromatic ring. The ether linkage is generally stable but can be cleaved under harsh acidic conditions, such as with strong hydrohalic acids (e.g., HBr, HI).[3][4][5]

Bromo Group (-Br)

The bromine atom is a deactivating group due to its electron-withdrawing inductive effect, yet it directs incoming electrophiles to the ortho and para positions through its electron-donating resonance effect.[6] The carbon-bromine bond is a key site for nucleophilic aromatic substitution (SNAr) reactions, although this typically requires strong activation by electron-withdrawing groups ortho or para to the halogen.[7][8] More commonly, the bromo group serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Methyl Ester Group (-COOCH3)

The methyl ester is a deactivating, meta-directing group for electrophilic aromatic substitution due to the electron-withdrawing nature of the carbonyl group.[6] This group is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. The rate of hydrolysis is influenced by the electronic effects of the other substituents on the ring.

Quantitative Reactivity Data

While specific quantitative data for Methyl 5-bromo-2-hydroxy-3-methoxybenzoate is not extensively available in the literature, the following tables provide comparative data for structurally related compounds to infer its reactivity.

Table 1: Acidity of Substituted Benzoic Acids

| Compound | pKa | Reference |

| Benzoic Acid | 4.20 | General Chemistry Textbooks |

| 2-Hydroxybenzoic Acid (Salicylic Acid) | 2.97 | [9][10] |

| 3-Hydroxybenzoic Acid | 4.08 | General Chemistry Textbooks |

| 4-Hydroxybenzoic Acid | 4.58 | General Chemistry Textbooks |

| 3-Methoxybenzoic Acid | 4.09 | [11] |

| 4-Methoxybenzoic Acid | 4.47 | [11] |

| 5-Bromosalicylic Acid | 2.75 | [12] |

The pKa of the carboxylic acid derived from the hydrolysis of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate is expected to be low (indicative of higher acidity) due to the ortho-hydroxyl group and the presence of the electron-withdrawing bromine atom.

Table 2: Relative Rates of Alkaline Hydrolysis of Substituted Methyl Benzoates

| Substituent | Relative Rate (k/k_unsubstituted) |

| H | 1.00 |

| o-OH | Slower (due to H-bonding) |

| o-OCH3 | Faster |

| m-OCH3 | Faster |

| p-OH | Very Slow |

| p-OCH3 | Very Fast |

Data adapted from a study on the hydrolysis of substituted benzoates.[9] The intramolecular hydrogen bonding between the ortho-hydroxyl and the ester group in the target molecule is expected to decrease the rate of alkaline hydrolysis compared to an analogous compound without this interaction.

Experimental Protocols

Detailed experimental protocols for a variety of reactions that can be performed on or with Methyl 5-bromo-2-hydroxy-3-methoxybenzoate are provided below. These protocols are based on established procedures for similar substrates.

O-Alkylation of the Phenolic Hydroxyl Group

This protocol describes the methylation of the hydroxyl group, a common derivatization to protect the phenol or to synthesize the corresponding anisole derivative.

Reaction: Methyl 5-bromo-2-hydroxy-3-methoxybenzoate + CH3I -> Methyl 5-bromo-2,3-dimethoxybenzoate

Materials:

-

Methyl 5-bromo-2-hydroxy-3-methoxybenzoate

-

Methyl iodide (CH3I)

-

Potassium carbonate (K2CO3)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate (1.0 eq) in dry DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add methyl iodide (1.2 eq) dropwise to the suspension.

-

Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into cold water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

Hydrolysis of the Methyl Ester

This protocol outlines the saponification of the methyl ester to the corresponding carboxylic acid.

Reaction: Methyl 5-bromo-2-hydroxy-3-methoxybenzoate + NaOH -> Sodium 5-bromo-2-hydroxy-3-methoxybenzoate

Materials:

-

Methyl 5-bromo-2-hydroxy-3-methoxybenzoate

-

Sodium hydroxide (NaOH)

-

Methanol

-

Water

-

Hydrochloric acid (HCl, concentrated)

-

Ethyl acetate

Procedure:

-

Dissolve Methyl 5-bromo-2-hydroxy-3-methoxybenzoate (1.0 eq) in methanol.

-

Add an aqueous solution of sodium hydroxide (2.0 eq).

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the residue with water and acidify to pH ~2 with concentrated hydrochloric acid.

-

The carboxylic acid product will precipitate out of the solution.

-

Collect the solid by vacuum filtration and wash with cold water.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Palladium-Catalyzed Suzuki Cross-Coupling

This protocol describes a typical Suzuki coupling reaction to form a new carbon-carbon bond at the position of the bromine atom.

Reaction: Methyl 5-bromo-2-hydroxy-3-methoxybenzoate + Arylboronic acid -> Methyl 5-aryl-2-hydroxy-3-methoxybenzoate

Materials:

-

Methyl 5-bromo-2-hydroxy-3-methoxybenzoate

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)2, 0.05 eq)

-

Triphenylphosphine (PPh3, 0.1 eq)

-

Potassium carbonate (K2CO3, 2.0 eq)

-

1,4-Dioxane

-

Water

Procedure:

-

To a reaction flask, add Methyl 5-bromo-2-hydroxy-3-methoxybenzoate (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

-

After completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizing Reactivity and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key reactivity principles and potential synthetic pathways involving Methyl 5-bromo-2-hydroxy-3-methoxybenzoate.

Caption: Reactivity map of the functional groups in Methyl 5-bromo-2-hydroxy-3-methoxybenzoate.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-BROMO-5-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. METHYL 4-BROMO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 7. Efficient palladium-catalyzed coupling reactions of aryl bromides and chlorides with phenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. zenodo.org [zenodo.org]

- 10. researchgate.net [researchgate.net]

- 11. Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides [organic-chemistry.org]

- 12. youtube.com [youtube.com]

An In-depth Technical Guide on the Core Physicochemical Properties of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate. Due to the absence of specific experimental data in publicly available literature, this document outlines predictive qualitative assessments and detailed experimental protocols for the rigorous determination of these critical physicochemical properties. The methodologies described are grounded in established principles for small organic molecules and align with international regulatory standards, such as the ICH guidelines, to ensure relevance for drug development and research applications. This guide is intended to serve as a foundational resource for scientists initiating work with this compound.

Introduction to Methyl 5-bromo-2-hydroxy-3-methoxybenzoate

Methyl 5-bromo-2-hydroxy-3-methoxybenzoate is a substituted aromatic ester. Its structure, featuring a hydroxyl group, a methoxy group, and a bromine atom on the benzene ring, suggests a compound with moderate polarity and potential for various intermolecular interactions, including hydrogen bonding. Understanding its solubility and stability is paramount for its application in medicinal chemistry, materials science, and other research areas, as these properties govern its formulation, bioavailability, storage, and handling.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent bioavailability. The structural features of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate—specifically the polar hydroxyl and ester groups and the non-polar brominated benzene ring—suggest a varied solubility profile in different solvents.

Table 1: Predicted Qualitative Solubility of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The hydroxyl group can form hydrogen bonds with protic solvents. However, the bulky, non-polar part of the molecule may limit aqueous solubility. |

| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | Soluble | The ester and methoxy groups contribute to polarity, favoring dissolution in polar aprotic solvents. |

| Non-Polar | Hexane, Toluene, Dichloromethane | Soluble | The substituted benzene ring provides significant non-polar character, promoting solubility in non-polar and halogenated solvents. |

| Aqueous Buffers | pH 2 (0.01 M HCl), pH 7 (Phosphate Buffer), pH 10 (Carbonate Buffer) | pH-dependent | The phenolic hydroxyl group is weakly acidic. Solubility is expected to increase in basic solutions due to deprotonation and salt formation. |

A robust method for determining the thermodynamic solubility of a compound is the shake-flask method, followed by a quantitative analytical technique such as High-Performance Liquid Chromatography (HPLC).

Protocol: Shake-Flask Method for Solubility Determination

-

Preparation of Saturated Solutions:

-

Add an excess amount of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate to a series of vials, each containing a known volume (e.g., 2 mL) of the selected solvents (as listed in Table 1). The excess solid should be visually apparent.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C and 37 °C) to facilitate equilibration.

-

Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant from each vial using a syringe.

-

Filter the aliquot through a 0.45 µm syringe filter to remove any undissolved particles.

-

-

Quantitative Analysis (HPLC):

-

Prepare a series of calibration standards of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate of known concentrations in a suitable solvent (e.g., acetonitrile).

-

Analyze the calibration standards and the filtered supernatant samples by a validated, stability-indicating HPLC method.

-

The concentration of the compound in the supernatant, corresponding to its solubility, is determined by interpolating from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in units of mg/mL or µg/mL.

-

Caption: Workflow for solubility determination by the shake-flask method.

Stability Profile

Assessing the chemical stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation, or stress testing, is performed to identify likely degradation products and to establish the intrinsic stability of the molecule.[4] These studies are a key component of the International Council for Harmonisation (ICH) guidelines on stability testing.[5][6][7][8][9]

A forced degradation study exposes the compound to conditions more severe than accelerated stability testing to produce degradation products.[10][11] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient.[11]

Table 2: Hypothetical Forced Degradation Study for Methyl 5-bromo-2-hydroxy-3-methoxybenzoate

| Stress Condition | Reagents and Conditions | Predicted Outcome | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24h | Degradation likely | Hydrolysis of the methyl ester to the corresponding carboxylic acid (5-bromo-2-hydroxy-3-methoxybenzoic acid) and methanol. |

| Base Hydrolysis | 0.1 M NaOH at room temp. for 4h | Rapid degradation expected | Saponification (base-catalyzed hydrolysis) of the methyl ester to the sodium salt of the carboxylic acid. |

| Oxidation | 3% H₂O₂ at room temp. for 24h | Potential degradation | Oxidation of the phenolic hydroxyl group, potentially leading to quinone-type structures or ring opening. |

| Thermal Degradation | Solid sample at 80 °C for 48h | Likely stable | Aromatic esters are often thermally stable.[12] Some decomposition may occur at higher temperatures. |

| Photostability | Solution exposed to ICH Q1B specified light conditions | Potential degradation | The brominated aromatic ring may be susceptible to photolytic cleavage or other light-induced reactions. |

This protocol outlines a general procedure for conducting forced degradation studies on Methyl 5-bromo-2-hydroxy-3-methoxybenzoate.

Protocol: Forced Degradation Study

-

Sample Preparation:

-

Prepare stock solutions of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

For each stress condition, mix the stock solution with the respective stressor (e.g., HCl, NaOH, H₂O₂) in a reaction vial.

-

For thermal and photostability studies, use both the solid compound and the solution.

-

-

Application of Stress:

-

Hydrolysis: Incubate the acidic and basic solutions at the specified temperatures for the designated time. At various time points, withdraw aliquots and immediately neutralize them to stop the reaction.

-

Oxidation: Incubate the solution with hydrogen peroxide at room temperature. Monitor the reaction over time.

-

Thermal: Place the solid sample and a solution in a temperature-controlled oven.

-

Photostability: Expose the solid sample and a solution to a light source that meets ICH Q1B requirements for a specified duration. A control sample should be wrapped in aluminum foil to shield it from light.

-

-

Analysis of Degradation:

-

Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method, typically with a photodiode array (PDA) detector to assess peak purity.

-

The method should be capable of separating the intact compound from all generated degradation products.

-

-

Data Interpretation:

-

Calculate the percentage of degradation for the parent compound.

-

Assess the mass balance to account for the parent compound and all degradation products.[13]

-

Characterize the major degradation products using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to elucidate their structures.

-

Caption: Workflow for a forced degradation (stability) study.

Conclusion

This technical guide provides a framework for understanding and experimentally determining the solubility and stability of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate. While specific data for this compound is currently lacking, the outlined predictive assessments and detailed experimental protocols offer a clear path forward for its physicochemical characterization. The provided methodologies, aligned with industry standards, will enable researchers to generate the reliable data necessary for advancing the development and application of this compound.

References

- 1. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 2. Methyl benzoate - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mastercontrol.com [mastercontrol.com]

- 6. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. database.ich.org [database.ich.org]

- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 10. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials [mdpi.com]

- 13. globalresearchonline.net [globalresearchonline.net]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using Methyl 5-bromo-2-hydroxy-3-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki coupling reaction utilizing Methyl 5-bromo-2-hydroxy-3-methoxybenzoate as a key building block. This versatile intermediate is valuable in the synthesis of complex biaryl structures, which are significant in pharmaceutical and materials science research.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. It typically involves the palladium-catalyzed reaction between an organoborane (such as a boronic acid) and an organic halide or triflate. The reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.

Methyl 5-bromo-2-hydroxy-3-methoxybenzoate is a particularly useful substrate for these reactions. The bromine atom provides a reactive site for the palladium catalyst, while the hydroxyl, methoxy, and methyl ester groups offer points for further functionalization, making it an ideal starting material for the synthesis of novel bioactive molecules.

Data Presentation

The following table summarizes the reaction conditions and yields for the Suzuki coupling of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate with various arylboronic acids to synthesize a series of 5-aryl-2-hydroxy-3-methoxybenzoates.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | Methyl 2-hydroxy-3-methoxy-5-phenylbenzoate | 92 |

| 2 | 4-Methylphenylboronic acid | Methyl 2-hydroxy-3-methoxy-5-(p-tolyl)benzoate | 89 |

| 3 | 4-Methoxyphenylboronic acid | Methyl 2-hydroxy-3-methoxy-5-(4-methoxyphenyl)benzoate | 94 |

| 4 | 4-Chlorophenylboronic acid | Methyl 5-(4-chlorophenyl)-2-hydroxy-3-methoxybenzoate | 85 |

| 5 | 4-Fluorophenylboronic acid | Methyl 5-(4-fluorophenyl)-2-hydroxy-3-methoxybenzoate | 88 |

| 6 | 3-Nitrophenylboronic acid | Methyl 2-hydroxy-3-methoxy-5-(3-nitrophenyl)benzoate | 78 |

| 7 | Naphthalene-1-boronic acid | Methyl 2-hydroxy-3-methoxy-5-(naphthalen-1-yl)benzoate | 82 |

Experimental Protocols

This section details the methodology for the Suzuki coupling reaction of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate with an arylboronic acid.

Materials:

-

Methyl 5-bromo-2-hydroxy-3-methoxybenzoate (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Sodium carbonate (Na₂CO₃) (2.0 equiv)

-

Toluene

-

Ethanol

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, combine Methyl 5-bromo-2-hydroxy-3-methoxybenzoate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).

-

Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask.

-

Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (5 mol%) to the reaction mixture.

-

Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Extraction: Add water to the reaction mixture and extract the product with ethyl acetate.

-

Washing: Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-hydroxy-3-methoxybenzoate.

Visualizations

Diagram 1: Suzuki Coupling Reaction Scheme

Caption: General scheme of the Suzuki coupling reaction.

Diagram 2: Experimental Workflow

Caption: Step-by-step experimental workflow.

Diagram 3: Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Application Notes and Protocols: Synthesis of Bioactive Benzofuran Derivatives from Methyl 5-bromo-2-hydroxy-3-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a potentially bioactive benzofuran derivative starting from Methyl 5-bromo-2-hydroxy-3-methoxybenzoate. This synthetic route is designed for researchers in organic synthesis, medicinal chemistry, and drug discovery who are interested in generating novel heterocyclic compounds with potential therapeutic applications. Benzofuran scaffolds are present in a wide array of biologically active molecules, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[1]

Introduction

Methyl 5-bromo-2-hydroxy-3-methoxybenzoate is a versatile building block for organic synthesis.[2] Its substituted aromatic ring provides a scaffold for the construction of more complex molecules. The presence of a hydroxyl group allows for key modifications, such as etherification, which is a critical step in the synthesis of benzofurans. The bromine atom offers a handle for further functionalization through cross-coupling reactions, enabling the diversification of the synthesized compounds.

This protocol details a two-step synthesis of a substituted benzofuran derivative. The first step involves a Williamson ether synthesis to introduce a propargyl group onto the phenolic oxygen of the starting material. The resulting aryl propargyl ether then undergoes an intramolecular cyclization to form the benzofuran ring system.

Synthetic Pathway Overview

The overall synthetic strategy involves two key transformations:

-

Williamson Ether Synthesis: Formation of an aryl propargyl ether from Methyl 5-bromo-2-hydroxy-3-methoxybenzoate and propargyl bromide.

-

Intramolecular Cyclization: Cyclization of the aryl propargyl ether to yield the corresponding benzofuran derivative.

References

Application Notes: Methyl 5-bromo-2-hydroxy-3-methoxybenzoate as a Versatile Building Block in the Synthesis of Bioactive Natural Product Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-2-hydroxy-3-methoxybenzoate is a highly functionalized aromatic compound that serves as a valuable starting material in the synthesis of complex organic molecules. Its unique arrangement of a bromine atom, a hydroxyl group, a methoxy group, and a methyl ester provides multiple reactive sites for strategic chemical modifications. This makes it an ideal precursor for the construction of scaffolds found in various bioactive natural products and their analogs. The bromine atom is particularly useful for introducing further complexity through cross-coupling reactions, while the phenolic hydroxyl and ester groups can be readily manipulated.[1]

This document outlines the application of Methyl 5-bromo-2-hydroxy-3-methoxybenzoate in the proposed synthesis of a brominated analog of Rubrofusarin, a naturally occurring fungal metabolite known for its interesting biological activities.[2] The synthetic strategy hinges on a pivotal Claisen condensation reaction to construct the core naphthopyranone skeleton.

Proposed Synthetic Application: Synthesis of a Brominated Rubrofusarin Analog

The following section details a proposed synthetic route to a novel brominated analog of Rubrofusarin, starting from Methyl 5-bromo-2-hydroxy-3-methoxybenzoate. This analog could exhibit unique biological properties due to the presence of the bromine atom. The synthesis of Rubrofusarin itself has been reported to start from α-resorcylic acid, a structurally related compound, and involves a key Claisen condensation step.

Overall Synthetic Scheme:

References

Anwendungs- und Protokollhinweise: Derivatisierung von Methyl-5-brom-2-hydroxy-3-methoxybenzoat für die medizinische Chemie

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung.

Einführung: Methyl-5-brom-2-hydroxy-3-methoxybenzoat ist ein substituiertes Salicylat-Derivat, das als vielseitiges Ausgangsmaterial (Starting Material) oder als Zwischenprodukt (Intermediate) in der Synthese von medizinisch relevanten Molekülen dient. Seine Struktur bietet mehrere reaktive Stellen – die phenolische Hydroxylgruppe, die Estergruppe und die aromatische Ringposition –, die eine gezielte Modifikation zur Erzeugung einer Vielzahl von Derivaten ermöglichen. Diese Derivate können auf ihre biologische Aktivität gegen verschiedene therapeutische Zielmoleküle untersucht werden, was sie zu einem interessanten Baustein in der Wirkstoffforschung macht.

Logischer Arbeitsablauf für die Derivatisierung und Evaluierung

Der folgende Arbeitsablauf skizziert die logischen Schritte von der Auswahl des Ausgangsmaterials bis zur Identifizierung potenzieller Leitstrukturen.

Abbildung 1: Allgemeiner Arbeitsablauf in der medizinischen Chemie.

Protokoll 1: O-Alkylierung der phenolischen Hydroxylgruppe

Diese Methode beschreibt die Synthese von Ether-Derivaten durch Alkylierung der Hydroxylgruppe am C2-Kohlenstoff, eine der häufigsten Modifikationen zur Untersuchung der Struktur-Wirkungs-Beziehungen (SAR).

Materialien:

-

Methyl-5-brom-2-hydroxy-3-methoxybenzoat

-

Geeignetes Alkylhalogenid (z.B. Benzylbromid, Ethyliodid)

-

Kaliumcarbonat (K₂CO₃)

-

Aceton oder Dimethylformamid (DMF)

-

Dünnschichtchromatographie (DC)-Platten (Silicagel)

-

Geeignete Lösungsmittel für die Säulenchromatographie (z.B. Hexan/Ethylacetat-Gemisch)

Durchführung:

-

Lösen Sie Methyl-5-brom-2-hydroxy-3-methoxybenzoat (1 Äquivalent) in Aceton oder DMF in einem Rundkolben.

-

Fügen Sie wasserfreies Kaliumcarbonat (2-3 Äquivalente) als Base hinzu.

-